molecular formula C13H17NO4S B2821084 Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate CAS No. 1119407-35-0

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate

Cat. No.: B2821084
CAS No.: 1119407-35-0
M. Wt: 283.34
InChI Key: MCJNVETYYAJFEL-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate is a synthetic organic compound featuring a benzoate ester core with a pyrrolidine sulfonyl methyl substituent at the para position. The pyrrolidine ring (a five-membered secondary amine) contributes to conformational flexibility, while the sulfonyl group enhances polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

methyl 4-(pyrrolidin-1-ylsulfonylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-13(15)12-6-4-11(5-7-12)10-19(16,17)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJNVETYYAJFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoate moiety can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Differences :

  • Electronic Properties: The sulfonamide group (strong electron-withdrawing) in the target compound contrasts with the quinoline carbonyl (moderately electron-withdrawing) in C1–C5. This difference may influence solubility, reactivity, or binding affinity .
  • Synthetic Complexity: Quinoline-piperazine derivatives (C1–C7) require multi-step synthesis involving quinoline coupling and piperazine functionalization, whereas the target compound’s synthesis likely involves sulfonylation of pyrrolidine and esterification, as inferred from analogous methodologies .

Physicochemical and Spectroscopic Properties

While empirical data for the target compound are unavailable, comparisons can be drawn from techniques applied to similar compounds:

  • Spectroscopy : Like C1–C7, the target compound would likely be characterized via $ ^1H $ NMR (to confirm methyl ester and pyrrolidine protons) and HRMS (for molecular ion validation) .
  • Crystallography : Structural determination of analogs (e.g., C1–C7) often employs X-ray crystallography using software such as SHELXL () or SIR97 (), suggesting similar approaches for the target compound .
  • Solubility: The sulfonamide group may enhance aqueous solubility compared to the hydrophobic quinoline systems in C1–C7, though this depends on the counterion and crystallinity .

Biological Activity

Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate is a compound of significant interest in medicinal and biochemical research due to its potential therapeutic properties. This article discusses its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzoate moiety attached to a pyrrolidine ring via a sulfonyl group. The unique arrangement of these functional groups contributes to its distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.
  • Enzyme Modulation : The benzoate moiety interacts with hydrophobic pockets in enzymes, affecting their catalytic activity. This modulation can influence several biochemical pathways, leading to the observed therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study on related sulfonamide compounds found significant antibacterial and antifungal activities, suggesting that this compound may share similar properties .

Study 1: Antibacterial Activity

A recent study synthesized various derivatives of sulfonamide compounds, including this compound. The results demonstrated that some derivatives displayed significant antibacterial activity against common pathogens. The study utilized agar diffusion methods to assess the effectiveness of these compounds against strains such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Activity Level
This compound15Moderate
Control (Ciprofloxacin)30High

Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects of related sulfonamide compounds in a murine model of inflammation. While direct testing on this compound was not conducted, the results indicated that similar compounds reduced pro-inflammatory cytokines significantly.

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide derivatives:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModeratePotential
Methyl 4-[(morpholine-1-sulfonyl)methyl]benzoateHighSignificant
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoateModerateModerate

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate?

Methodological Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Sulfonylation of pyrrolidine with a suitable sulfonyl chloride (e.g., 4-(chlorosulfonyl)methylbenzoate derivatives) under anhydrous conditions.
  • Step 2: Coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to introduce the pyrrolidine-sulfonyl moiety to the benzoate backbone.
  • Step 3: Esterification of the carboxylic acid intermediate using methanol and a catalyst like H₂SO₄ or DCC.
    Key parameters include temperature control (0–25°C for sulfonylation), solvent selection (e.g., DCM or THF), and purification via column chromatography .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm, pyrrolidine methylene at δ 3.2–3.5 ppm) .
    • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis: Ensure C, H, N, and S percentages align with theoretical values (±0.3%) .

Advanced: How can crystallographic data inconsistencies be resolved during structure determination?

Methodological Answer:

  • Software Tools: Use SHELX (SHELXL/SHELXS) for refinement, particularly for handling twinned data or high-resolution structures. For ambiguous electron density, employ Fourier maps to resolve disorder .
  • Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks. Discrepancies in R-factors >5% warrant re-examination of data collection (e.g., crystal decay or absorption corrections) .

Advanced: What experimental strategies are used to analyze its enzyme inhibition kinetics?

Methodological Answer:

  • In Vitro Assays:
    • IC₅₀ Determination: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) with recombinant enzymes. Monitor inhibition via fluorescence quenching at λₑₓ 360 nm/λₑₘ 450 nm .
    • Kinetic Parameters: Apply Michaelis-Menten or Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition. For example, a 2-fold increase in Km with unchanged Vmax suggests competitive binding .
  • Controls: Include positive inhibitors (e.g., E-64 for cysteine proteases) and assess time-dependent inactivation .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative SAR Analysis: Evaluate substituent effects (e.g., replacing pyrrolidine with piperidine) on target affinity. For example, methyl substitution at the benzoate position may enhance membrane permeability but reduce solubility .
  • Experimental Replication: Standardize assay conditions (e.g., buffer pH 7.4, 1% DMSO) to minimize variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess sulfonyl group electrophilicity. Transition-state modeling (e.g., for hydrolysis) identifies labile bonds .
  • MD Simulations: Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to evaluate binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Advanced: How to design a stability study under physiological conditions?

Methodological Answer:

  • Buffer Compatibility: Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at 0, 24, 48 hrs and analyze via HPLC (C18 column, 65:35 MeOH/buffer mobile phase) .
  • Degradation Products: Identify by LC-MS/MS. For example, ester hydrolysis may yield 4-[(pyrrolidine-1-sulfonyl)methyl]benzoic acid (m/z 283.1) .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Screening: Use vapor diffusion (hanging drop) with 96-well screens (e.g., Hampton Index Kit). Prioritize PEG-based conditions for small molecules .
  • Cryoprotection: Soak crystals in Paratone-N or glycerol (20% v/v) before flash-cooling in liquid N₂. For twinning, collect data at multiple ϕ angles and merge using XDS .

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